D609

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C11H16KOS2+ |

|---|---|

分子量 |

267.5 g/mol |

IUPAC 名称 |

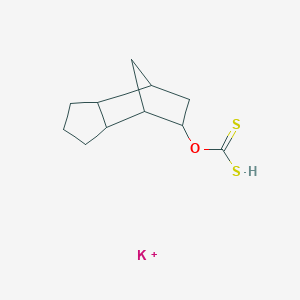

potassium 8-tricyclo[5.2.1.02,6]decanyloxymethanedithioic acid |

InChI |

InChI=1S/C11H16OS2.K/c13-11(14)12-10-5-6-4-9(10)8-3-1-2-7(6)8;/h6-10H,1-5H2,(H,13,14);/q;+1 |

InChI 键 |

IGULCCCBGBDZKQ-UHFFFAOYSA-N |

规范 SMILES |

C1CC2C(C1)C3CC2CC3OC(=S)S.[K+] |

产品来源 |

United States |

Foundational & Exploratory

D609: A Comprehensive Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclodecan-9-yl-xanthogenate (D609) is a synthetic, tricyclic compound containing a xanthate group that has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2] Initially investigated for its antiviral and anti-tumor properties, the mechanism of action of this compound is now understood to be multifaceted, involving the modulation of key signaling pathways in lipid metabolism, cellular proliferation, and oxidative stress.[1][3][4] This technical guide provides an in-depth exploration of the core mechanisms of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved signaling cascades.

Core Mechanisms of Action

The biological effects of this compound are primarily attributed to three interconnected mechanisms: the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC), the inhibition of sphingomyelin synthase (SMS), and its intrinsic antioxidant properties.

Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC)

The most widely reported mechanism of action for this compound is its competitive inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC). PC-PLC is a crucial enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes, to produce the second messenger 1,2-diacylglycerol (DAG) and phosphocholine.

By competitively binding to PC-PLC, this compound blocks the generation of DAG. DAG is a critical signaling molecule that activates a variety of downstream effectors, including protein kinase C (PKC) and acidic sphingomyelinase (aSMase). The inhibition of this pathway has numerous downstream consequences, including anti-inflammatory, antiviral, and anti-proliferative effects. For instance, the inhibition of PC-PLC by this compound has been shown to suppress the expression of hypoxia-inducible factor 1-alpha (HIF-1α) after stroke and reduce cytokine expression in lipopolysaccharide (LPS)-stimulated macrophages.

Furthermore, the enzymatic activity of PC-PLC is dependent on the presence of Zn²⁺ ions. It has been proposed that this compound may also act as a chelator of Zn²⁺, thereby further contributing to the inhibition of PC-PLC activity.

Inhibition of Sphingomyelin Synthase (SMS)

This compound also functions as an inhibitor of sphingomyelin synthase (SMS), an enzyme that plays a pivotal role in the metabolism of sphingolipids. SMS catalyzes the transfer of a phosphocholine headgroup from phosphatidylcholine to ceramide, resulting in the synthesis of sphingomyelin and DAG. This compound has been shown to inhibit both isoforms of SMS: SMS1, located in the Golgi apparatus, and SMS2, found at the plasma membrane.

The inhibition of SMS by this compound leads to an accumulation of cellular ceramide. Ceramide is a bioactive lipid that acts as a second messenger in a variety of cellular processes, most notably in the induction of cell cycle arrest and apoptosis. The this compound-mediated increase in ceramide levels has been linked to the up-regulation of the cyclin-dependent kinase inhibitor p21, leading to hypophosphorylation of the retinoblastoma protein (Rb) and subsequent cell cycle arrest in the G0/G1 phase. This mechanism is a key contributor to the anti-proliferative and anti-tumor effects of this compound.

Antioxidant and Glutathione Mimetic Properties

Independent of its effects on lipid signaling, this compound possesses potent antioxidant properties, largely due to the presence of a thiol group in its xanthate structure. This compound can directly scavenge reactive oxygen species (ROS), such as hydroxyl radicals, thereby protecting cells from oxidative damage.

Moreover, this compound exhibits glutathione (GSH) mimetic activity. The xanthate group of this compound can be oxidized to form a disulfide, which is a substrate for glutathione reductase. This allows for the regeneration of this compound, creating a renewable antioxidant capacity within the cell. These antioxidant properties contribute to the neuroprotective and anti-inflammatory effects of this compound, as it can mitigate oxidative stress in various pathological conditions.

Quantitative Data

The following tables summarize the key quantitative data related to the inhibitory and biological activities of this compound.

| Target Enzyme | Inhibition Constant (Ki) | Inhibition Type | Notes |

| Phosphatidylcholine-Specific Phospholipase C (PC-PLC) | 6.4 µM | Competitive | Determined using either acid release from PC or phosphorylcholine production from radiolabeled PC. |

| Phosphatidylcholine-Specific Phospholipase C (PC-PLC) | 8.8 µM | Competitive | Determined using the pseudosubstrate p-nitrophenylphosphorylcholine (p-NPP). |

| Group IV Cytosolic Phospholipase A2 (cPLA2) | 86.25 µM | Mixed Noncompetitive/Uncompetitive | Dixon plot analysis was used to determine the inhibition pattern. |

| Biological Activity | IC50 Value | Cell/System | Notes |

| Inhibition of Nitric Oxide Synthase (NOS) expression | 20 µg/ml | LPS-stimulated phagocytes | This compound has anti-inflammatory actions by inhibiting the expression of pro-inflammatory enzymes. |

| Inhibition of Arachidonic Acid (AA) release | ~375 µM | A23187-stimulated MDCK cells | Suggests that this compound may not readily enter cells. |

| Inhibition of Herpes Simplex Virus 1 (HSV-1) Replication | > 3.8 µM | In vitro | Complete inhibition was observed at 75.2 µM. |

| Inhibition of purified cellular protein kinase C | 75.2 µM | In vitro | Other cellular kinases like casein kinase 1 and cAMP dependent kinase were not inhibited at up to 188 µM. |

Experimental Protocols

Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on PC-PLC activity.

Principle: PC-PLC activity can be measured by quantifying the rate of either acid release from phosphatidylcholine (PC) or the production of phosphorylcholine from radiolabeled PC. The competitive inhibition by this compound is assessed by measuring the enzyme kinetics at various substrate and inhibitor concentrations.

Methodology:

-

Enzyme Source: Purified PC-PLC from a bacterial or mammalian source.

-

Substrate: Phosphatidylcholine (PC). For radiolabeled assays, ³H-labeled PC is used. A pseudosubstrate, p-nitrophenylphosphorylcholine (p-NPP), can also be used for spectrophotometric measurements.

-

Inhibitor: this compound dissolved in an appropriate solvent (e.g., DMSO).

-

Assay Buffer: A suitable buffer system maintaining optimal pH and containing necessary cofactors (e.g., Zn²⁺).

-

Procedure:

-

Prepare a series of dilutions of the substrate (PC or p-NPP) and the inhibitor (this compound).

-

Pre-incubate the enzyme with different concentrations of this compound for a specified time.

-

Initiate the reaction by adding the substrate.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.

-

Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

-

Quantify the product formation:

-

For the acid release method, titrate the released acid with a standardized base.

-

For the radiolabeled assay, separate the radiolabeled phosphorylcholine product from the substrate using chromatography (e.g., TLC) and quantify using liquid scintillation counting.

-

For the p-NPP assay, measure the absorbance of the p-nitrophenol product spectrophotometrically.

-

-

-

Data Analysis:

-

Plot the reaction velocity against the substrate concentration for each inhibitor concentration.

-

Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) to determine the type of inhibition and the inhibition constant (Ki).

-

Sphingomyelin Synthase (SMS) Inhibition Assay

Objective: To measure the inhibitory effect of this compound on SMS activity.

Principle: SMS activity is determined by measuring the transfer of the phosphocholine group from PC to ceramide, resulting in the formation of sphingomyelin.

Methodology:

-

Enzyme Source: Microsomal preparations from cultured cells or tissues known to express SMS.

-

Substrates: Phosphatidylcholine (PC) and a fluorescently labeled ceramide analogue (e.g., NBD-C6-ceramide).

-

Inhibitor: this compound dissolved in a suitable solvent.

-

Assay Buffer: A buffer maintaining optimal pH for SMS activity.

-

Procedure:

-

Prepare cell lysates or microsomal fractions.

-

Pre-incubate the enzyme preparation with various concentrations of this compound.

-

Initiate the reaction by adding the substrates (PC and NBD-C6-ceramide).

-

Incubate the reaction mixture at 37°C.

-

Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol).

-

Extract the lipids.

-

Separate the fluorescently labeled sphingomyelin product from the ceramide substrate using thin-layer chromatography (TLC).

-

-

Data Analysis:

-

Visualize the TLC plate under UV light and quantify the fluorescence intensity of the sphingomyelin and ceramide spots.

-

Calculate the percentage of SMS inhibition at each this compound concentration and determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound on cell cycle progression.

Principle: Flow cytometry is used to measure the DNA content of individual cells stained with a fluorescent dye that intercalates into the DNA. The fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

-

Cell Culture: Plate cells (e.g., cancer cell lines) at an appropriate density and allow them to adhere.

-

Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24-48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

-

Staining:

-

Re-suspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide or DAPI) and RNase A (to prevent staining of double-stranded RNA).

-

Incubate in the dark to allow for staining.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells).

-

-

Data Analysis:

-

Generate a histogram of DNA content.

-

Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Compare the cell cycle distribution of this compound-treated cells to the control to determine the phase of cell cycle arrest.

-

Signaling Pathway and Workflow Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. Tricyclodecan-9-yl-Xanthogenate (this compound): Mechanism of Action and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tricyclodecan-9-yl-Xanthogenate (this compound): Mechanism of Action and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Role of D609 in Sphingomyelin Synthase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricyclodecan-9-yl-xanthogenate (D609) is a potent and widely utilized biochemical tool in the study of lipid signaling and metabolism. Initially recognized for its antiviral and antitumor properties, the mechanism of action of this compound is largely attributed to its competitive inhibition of two key enzymes: phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS). This technical guide provides an in-depth exploration of the role of this compound as a sphingomyelin synthase inhibitor. It consolidates quantitative data on its inhibitory effects, details experimental protocols for key assays, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential and cellular effects of modulating sphingolipid metabolism.

Introduction to this compound and Sphingomyelin Metabolism

Sphingomyelin (SM) is a critical component of mammalian cell membranes, particularly enriched in the plasma membrane and the myelin sheath. The synthesis of sphingomyelin is a key step in the sphingolipid metabolic pathway. Sphingomyelin synthase (SMS) catalyzes the transfer of a phosphocholine head group from phosphatidylcholine (PC) to ceramide, yielding sphingomyelin and diacylglycerol (DAG). There are two main isoforms of SMS: SMS1, which is primarily located in the Golgi apparatus, and SMS2, which resides at the plasma membrane.[1]

The balance between ceramide, sphingomyelin, and DAG is crucial for regulating various cellular processes. Ceramide is a pro-apoptotic and anti-proliferative signaling molecule, while DAG is a key activator of protein kinase C (PKC) and promotes cell proliferation. By inhibiting SMS, this compound disrupts this balance, leading to an accumulation of ceramide and a reduction in the levels of sphingomyelin and DAG.[1][2] This modulation of lipid second messengers is central to the diverse biological activities of this compound, including its anti-proliferative, pro-apoptotic, and anti-inflammatory effects.[1]

Quantitative Data on this compound Inhibition

The following tables summarize the quantitative data regarding the inhibitory effects of this compound on its primary targets and its impact on cellular processes.

Table 1: Inhibitory Activity of this compound on Target Enzymes

| Enzyme Target | Cell/System | IC50 / Ki | Reference |

| Phosphatidylcholine-Specific Phospholipase C (PC-PLC) | Bacterial | Ki = 6.4 µM | [3] |

| Phosphatidylcholine-Specific Phospholipase C (PC-PLC) | PC12 Cells | near 94 µM | |

| Sphingomyelin Synthase (SMS) | Jurkat Cells | Inhibition observed at non-toxic concentrations | |

| Sphingomyelin Synthase (SMS) | U937 Cells | Dose-dependent inhibition | |

| Sphingomyelin Synthase (SMS1 and SMS2) | SF9 cell extracts | Inhibition observed |

Table 2: Cellular Effects of this compound Treatment

| Cell Type | This compound Concentration | Effect | Reference |

| Huh7 Cells | 50 µM | ~23% decrease in SMS activity | |

| Huh7 Cells | 100 µM | ~50% decrease in SMS activity | |

| BV-2 Microglia | 100 µM | Significant increase in ceramide levels after 2h | |

| U937 Cells | Dose-dependent | Increased ceramide, decreased SM and DAG | |

| HaCaT Cells | 50 µg/ml (48h) | ~50% inhibition of PC-PLC activity | |

| A431-AD Cells | 50 µg/ml (24h) | ~87% inhibition of PC-PLC activity | |

| HL-60 Cells | 50 µg/ml | Abrogation of killing activity against C. neoformans |

Signaling Pathways Modulated by this compound

The inhibition of sphingomyelin synthase by this compound initiates a cascade of downstream signaling events, primarily driven by the accumulation of ceramide.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the context of this compound research.

In Vitro Sphingomyelin Synthase (SMS) Activity Assay

This protocol is adapted from methods using fluorescently labeled ceramide.

Objective: To measure the activity of sphingomyelin synthase in cell lysates in the presence or absence of this compound.

Materials:

-

Cells of interest (e.g., HeLa, Huh7)

-

This compound (Tricyclodecan-9-yl-xanthogenate)

-

NBD-C6-ceramide (fluorescent substrate)

-

Phosphatidylcholine (PC)

-

Cell lysis buffer (e.g., 10 mM HEPES pH 7.4, 0.5 mM EDTA, 0.5 mM EGTA, protease inhibitors)

-

BCA Protein Assay Kit

-

Chloroform:Methanol (2:1, v/v)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., Chloroform:Methanol:NH4OH, 14:6:1, v/v/v)

-

Fluorescence imaging system for TLC plates

Procedure:

-

Cell Culture and Treatment: Culture cells to desired confluency. Treat cells with various concentrations of this compound or vehicle control for a specified duration.

-

Cell Lysis: Harvest cells, wash with cold PBS, and lyse the cell pellet in lysis buffer on ice. Homogenize the lysate by sonication or passage through a fine-gauge needle.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

Enzyme Reaction: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Cell lysate (e.g., 200 µg protein)

-

NBD-C6-ceramide (final concentration, e.g., 2.5 µM)

-

Phosphatidylcholine (PC)

-

Adjust the final volume with lysis buffer.

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 2 hours).

-

Lipid Extraction: Stop the reaction by adding chloroform:methanol (2:1). Vortex vigorously and centrifuge to separate the phases. Collect the lower organic phase.

-

TLC Separation: Dry the extracted lipids under a stream of nitrogen. Resuspend the lipid film in a small volume of chloroform:methanol and spot onto a TLC plate.

-

Chromatography: Develop the TLC plate in the developing solvent until the solvent front nears the top.

-

Visualization and Quantification: Air-dry the TLC plate. Visualize the fluorescent spots (NBD-C6-ceramide and NBD-C6-sphingomyelin) using a fluorescence imaging system. Quantify the intensity of the sphingomyelin spot relative to the total fluorescence to determine SMS activity.

Measurement of Cellular Ceramide Levels

This protocol is based on the diacylglycerol (DAG) kinase method.

Objective: To quantify changes in intracellular ceramide levels following this compound treatment.

Materials:

-

Cells of interest

-

This compound

-

DAG Kinase (from E. coli)

-

[γ-³²P]ATP

-

Lipid extraction solvents (chloroform, methanol, etc.)

-

TLC plates and developing solvent

-

Phosphorimager or autoradiography film

Procedure:

-

Cell Treatment: Treat cells with this compound or vehicle for the desired time.

-

Lipid Extraction: Harvest cells and perform a total lipid extraction (e.g., using the Bligh and Dyer method).

-

DAG Kinase Reaction: Dry the lipid extract and resuspend in a reaction buffer containing DAG kinase and [γ-³²P]ATP. This reaction converts ceramide to radiolabeled ceramide-1-phosphate.

-

TLC Separation: Extract the lipids from the reaction mixture and separate them by TLC.

-

Detection and Quantification: Expose the TLC plate to a phosphorimager screen or autoradiography film. The amount of radioactivity in the ceramide-1-phosphate spot is proportional to the initial amount of ceramide in the sample.

Cell Proliferation (BrdU Incorporation) Assay

This is a common method to assess the anti-proliferative effects of this compound.

Objective: To measure the rate of DNA synthesis as an indicator of cell proliferation.

Materials:

-

Cells of interest

-

This compound

-

BrdU (5-bromo-2'-deoxyuridine) labeling solution

-

Fixing/Denaturing Solution

-

Anti-BrdU primary antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

Microplate reader

Procedure:

-

Cell Plating and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat with various concentrations of this compound for the desired duration (e.g., 24-72 hours).

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for a period that allows for incorporation into newly synthesized DNA (e.g., 2-24 hours).

-

Fixation and Denaturation: Remove the labeling solution, and add the fixing/denaturing solution to expose the incorporated BrdU.

-

Immunodetection:

-

Incubate with an anti-BrdU primary antibody.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

-

Signal Development: Add TMB substrate and incubate until color develops. Stop the reaction with a stop solution.

-

Measurement: Read the absorbance on a microplate reader at the appropriate wavelength. A decrease in absorbance indicates inhibition of cell proliferation.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis induced by this compound.

Objective: To differentiate between viable, apoptotic, and necrotic cells.

Materials:

-

Jurkat cells or other suspension cells

-

This compound

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired time to induce apoptosis.

-

Cell Staining:

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature.

-

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

This compound remains an indispensable tool for investigating the intricate roles of sphingomyelin synthase and phosphatidylcholine-specific phospholipase C in cellular signaling. Its ability to potently inhibit SMS and consequently elevate ceramide levels provides a powerful means to study the downstream pathways governing cell fate decisions such as proliferation and apoptosis. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers aiming to elucidate the mechanisms of action of this compound and to explore the therapeutic potential of targeting the sphingomyelin synthesis pathway in various diseases, including cancer and viral infections. As research in sphingolipid metabolism continues to evolve, a thorough understanding of the effects of inhibitors like this compound is paramount for the development of novel therapeutic strategies.

References

The In Vitro Pharmacological Profile of D609: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D609 (Tricyclodecan-9-yl-xanthogenate) is a versatile sulfur-containing organic compound that has garnered significant interest in the scientific community for its diverse pharmacological activities. Primarily recognized as a competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC), this compound has demonstrated a broad spectrum of in vitro effects, including antiproliferative, pro-apoptotic, antiviral, antioxidant, and anti-inflammatory properties.[1][2] Its multifaceted mechanism of action, which also involves the inhibition of sphingomyelin synthase (SMS), makes it a valuable tool for investigating cellular signaling pathways and a potential candidate for therapeutic development.[2][3] This technical guide provides a comprehensive overview of the in vitro pharmacological properties of this compound, with a focus on its core mechanisms, quantitative data, and detailed experimental protocols.

Core Mechanisms of Action

The primary pharmacological effects of this compound stem from its ability to inhibit two key enzymes involved in lipid signaling:

-

Phosphatidylcholine-Specific Phospholipase C (PC-PLC): this compound acts as a specific and competitive inhibitor of PC-PLC, with a reported inhibition constant (Ki) of 6.4 μM.[1] PC-PLC catalyzes the hydrolysis of phosphatidylcholine (PC) into phosphocholine and diacylglycerol (DAG), a critical second messenger. By inhibiting PC-PLC, this compound disrupts signaling pathways that are dependent on DAG production.

-

Sphingomyelin Synthase (SMS): this compound also inhibits sphingomyelin synthase (SMS), the enzyme responsible for the transfer of a phosphocholine group from PC to ceramide, yielding sphingomyelin and DAG. Inhibition of SMS leads to an accumulation of the pro-apoptotic second messenger, ceramide.

The dual inhibition of PC-PLC and SMS by this compound results in a significant alteration of the cellular balance of key lipid second messengers, namely a decrease in DAG and an increase in ceramide. This shift is central to many of the observed downstream effects of this compound.

Signaling Pathway Modulation by this compound

The inhibition of PC-PLC and SMS by this compound initiates a cascade of downstream signaling events, primarily through the modulation of diacylglycerol (DAG) and ceramide levels. This diagram illustrates the central role of this compound in these pathways.

Caption: this compound inhibits PC-PLC and SMS, altering second messenger levels.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of this compound across various experimental settings.

Table 1: Enzyme Inhibition

| Target Enzyme | Inhibition Constant (Ki) | IC50 | Cell Line/System | Reference |

| Phosphatidylcholine-Specific Phospholipase C (PC-PLC) | 6.4 µM | 94 µM | A431 cells | |

| Sphingomyelin Synthase (SMS) | - | 402.7 µM | In vitro |

Table 2: Antiproliferative and Cytotoxic Activity

| Cell Line | Effect | IC50 / Concentration | Treatment Duration | Reference |

| A431 (Squamous Carcinoma) | 50% reduction in proliferation | 33 - 50 µg/ml | 48 hours | |

| A431-SPH (Tumor Spheres) | Cytostatic and cytotoxic | 1.2 - 1.6 µg/ml | - | |

| CaSki-SPH (Tumor Spheres) | Cytostatic and cytotoxic | 1.2 - 1.6 µg/ml | - | |

| Neural Stem Cells (Rat) | Decreased viability, apoptosis | 18.76 - 56.29 µM | - | |

| Various Cell Lines | Attenuated proliferation | 100 µM | 2 hours | |

| BV-2 (Microglia) | Inhibition of BrdU incorporation | 100 µM | 2 hours |

Table 3: Antiviral Activity

| Virus | Cell Line | EC50 | Reference |

| SARS-CoV-2 | Vero, Calu-3, HEK293T/ACE2, Huh7 | < 1 µM to 23.15 µM |

Table 4: Anti-inflammatory and Antioxidant Activity

| Assay | Effect | IC50 / Concentration | Reference |

| Cu2+-mediated LDL oxidation (TBARS assay) | Inhibition | 10.2 µM | |

| Oxidative Burst Assay | Anti-inflammatory | 10.31 ± 1.11 µg/mL | |

| DPPH Radical Scavenging | Antioxidant | 11.02 ± 0.60 µg/mL | |

| Superoxide Radical Scavenging | Antioxidant | 26.11 ± 0.72 µg/mL |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the pharmacological properties of this compound.

PC-PLC Inhibition Assay (Amplex® Red Method)

This enzyme-coupled fluorometric assay indirectly monitors PC-PLC activity.

This diagram outlines the steps involved in the Amplex® Red PC-PLC inhibition assay.

Caption: Workflow for determining PC-PLC inhibition by this compound.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of Amplex® Red reagent, horseradish peroxidase (HRP), choline oxidase, alkaline phosphatase, and phosphatidylcholine (lecithin) substrate in 1X reaction buffer as per the manufacturer's instructions (e.g., Amplex® Red Phosphatidylcholine-Specific Phospholipase C Assay Kit).

-

-

Assay Setup:

-

In a 96-well microplate, add the PC-PLC enzyme source (purified enzyme or cell lysate).

-

Add serial dilutions of this compound to the wells. Include a vehicle control (solvent only).

-

Pre-incubate the enzyme with this compound for a specified time (e.g., 10-30 minutes) at room temperature.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the Amplex® Red/enzyme/substrate cocktail to each well.

-

Immediately begin measuring the fluorescence in a microplate reader at an excitation wavelength of ~571 nm and an emission wavelength of ~585 nm.

-

Record fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the rate of reaction for each this compound concentration.

-

Determine the percent inhibition relative to the vehicle control.

-

Plot the percent inhibition against the this compound concentration to calculate the IC50 value.

-

Cell Viability/Proliferation Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

This diagram illustrates the procedural steps of the MTT assay for assessing cell viability.

Caption: Step-by-step workflow of the MTT cell viability assay.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control.

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay measures DNA synthesis as an indicator of cell proliferation.

-

Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT assay.

-

BrdU Labeling: Towards the end of the treatment period, add BrdU labeling solution to the cells and incubate for a few hours to allow for its incorporation into newly synthesized DNA.

-

Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.

-

Immunodetection: Incubate the cells with an anti-BrdU antibody conjugated to a detection enzyme (e.g., HRP) or a fluorescent dye.

-

Signal Detection: Add the appropriate substrate for the enzyme or visualize the fluorescence using a microscope or plate reader.

-

Data Analysis: Quantify the signal to determine the extent of BrdU incorporation and, consequently, cell proliferation.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat them with this compound for a specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structures.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A (to prevent staining of RNA).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.

-

Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a potent pharmacological agent with a well-defined in vitro profile centered on the inhibition of PC-PLC and SMS. Its ability to modulate cellular signaling through the alteration of lipid second messengers has profound effects on cell proliferation, survival, and other key cellular processes. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this compound as a tool to investigate cellular mechanisms and for those exploring its therapeutic potential. The continued study of this compound and its derivatives holds promise for the development of novel therapeutic strategies for a range of diseases, including cancer and viral infections.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tricyclodecan-9-yl-xanthogenate (this compound) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingomyelin synthase as a potential target for this compound-induced apoptosis in U937 human monocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Biological Activities of D609: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclodecan-9-yl-xanthogenate (D609) is a potent and multifaceted bioactive compound that has garnered significant interest within the scientific community. Primarily recognized as a competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS), this compound's mechanism of action extends to antioxidant properties and the modulation of key cellular signaling pathways.[1][2] In vivo studies have illuminated its therapeutic potential across a spectrum of disease models, including oncology, neurology, and inflammatory conditions. This technical guide provides an in-depth overview of the pivotal in vivo research on this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms and workflows to support further investigation and drug development efforts.

Core Mechanisms of Action

This compound exerts its biological effects through several interconnected mechanisms. Its primary mode of action involves the inhibition of PC-PLC, an enzyme crucial for the hydrolysis of phosphatidylcholine into phosphocholine and diacylglycerol (DAG).[1] By blocking this activity, this compound modulates downstream signaling cascades. Additionally, this compound inhibits SMS, leading to an accumulation of ceramide, a lipid second messenger implicated in cell cycle arrest and apoptosis.[1][2] The compound also possesses antioxidant properties, attributed to its xanthate group, which can scavenge reactive oxygen species (ROS).

References

- 1. In vivo Administration of this compound Leads to Protection of Subsequently Isolated Gerbil Brain Mitochondria Subjected to In vitro Oxidative Stress Induced by Amyloid Beta-peptide and Other Oxidative Stressors: Relevance to Alzheimer’s Disease and Other Oxidative Stress-Related Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hypoxia Mimetic Agents for Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antioxidant and Neuroprotective Effects of D609

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricyclodecan-9-yl-xanthogenate (D609) is a multifaceted compound demonstrating significant therapeutic potential, primarily recognized for its antiviral and antitumor properties.[1] More recently, its potent antioxidant and neuroprotective effects have garnered substantial interest within the scientific community. This technical guide provides an in-depth exploration of the core mechanisms underpinning this compound's protective actions, focusing on its dual role as an enzyme inhibitor and a glutathione mimetic. Detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways are presented to facilitate further research and drug development efforts in the field of neurodegenerative diseases.

Core Mechanisms of Action

This compound exerts its biological effects through two primary, interconnected mechanisms: inhibition of key enzymes in lipid signaling and direct antioxidant activity.

Enzyme Inhibition: Targeting PC-PLC and SMS

This compound is a well-established competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and also inhibits sphingomyelin synthase (SMS).[1][2]

-

Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Inhibition: this compound competitively inhibits PC-PLC, an enzyme that hydrolyzes phosphatidylcholine to produce diacylglycerol (DAG) and phosphocholine.[2][3] The inhibition of PC-PLC by this compound has a Ki of 6.4 μM. By blocking this activity, this compound modulates downstream signaling cascades that are dependent on these second messengers. The enzymatic activity of PC-PLC is dependent on Zn2+, and it is suggested that this compound may exert its inhibitory effect through chelation of these essential ions.

-

Sphingomyelin Synthase (SMS) Inhibition: this compound also inhibits SMS, the enzyme responsible for the synthesis of sphingomyelin from ceramide and phosphatidylcholine. This inhibition leads to an accumulation of the pro-apoptotic lipid, ceramide, which can induce cell cycle arrest. This mechanism is believed to contribute to the neuroprotective effects of this compound, particularly in the context of stroke, by preventing neuronal cell cycle re-entry, a process that leads to cell death in post-mitotic neurons.

Antioxidant Properties: A Glutathione Mimetic

Beyond its enzyme-inhibiting properties, this compound is a potent antioxidant. This activity is largely attributed to the xanthate group, which contains a free thiol moiety.

-

Glutathione Mimetic Activity: The thiol group in this compound allows it to act as a glutathione (GSH) mimetic. It can be oxidized to form a disulfide, which is then a substrate for glutathione reductase, allowing for the regeneration of this compound. This cyclical process enables this compound to effectively scavenge reactive oxygen species (ROS) and reduce oxidative stress.

-

Direct Radical Scavenging: this compound has been shown to directly scavenge free radicals, including hydroxyl radicals, and inhibit lipid peroxidation. This direct antioxidant action contributes to its ability to protect cells from oxidative damage induced by various stressors, including amyloid-beta (Aβ) peptides and ionizing radiation.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the biological activities of this compound.

Table 1: Enzyme Inhibition Data

| Enzyme Target | Inhibitor | Inhibition Constant (Ki) | IC50 | Reference(s) |

| Phosphatidylcholine-Specific Phospholipase C (PC-PLC) | This compound | 6.4 µM | Not Reported | |

| Sphingomyelin Synthase (SMS) | This compound | Not Reported | Not Reported | |

| Group IV Cytosolic Phospholipase A2 (cPLA2) | This compound | 86.25 µM | ~375 µM (AA release) |

Table 2: Neuroprotective and Antioxidant Effects

| Experimental Model | This compound Concentration/Dose | Observed Effect | Reference(s) |

| Aβ (1-42)-induced protein oxidation in neuronal cells | 50 µM | Protected against the oxidation of glyceraldehyde-3-phosphate dehydrogenase, pyruvate kinase, malate dehydrogenase, and 14-3-3 zeta. | |

| LPS- and IFNγ-induced NO production in phagocytic cells | Not Reported | Suppressed NO production with an IC50 of 20 mg/ml. | |

| Ionizing radiation-induced oxidative damage in mice | 50 mg/kg i.v. | Protected mice from lethality induced by total body irradiation. | |

| AβPP/PS1 transgenic mouse model of Alzheimer's disease | Not Reported | Increased GSH levels, GSH/GSSG ratio, and SOD activity; decreased malondialdehyde and protein carbonyl levels; reduced Aβ deposition. | |

| Gerbil brain mitochondria subjected to oxidative stress | Not Reported | In vivo administration protected isolated mitochondria against protein oxidation, lipid peroxidation, and cytochrome-c release. |

Signaling Pathways and Experimental Workflows

The neuroprotective and antioxidant effects of this compound are mediated through complex signaling pathways. The following diagrams, generated using Graphviz, illustrate these key pathways and a typical experimental workflow for assessing neuroprotection.

References

- 1. Protective effect of this compound against amyloid-beta1-42-induced oxidative modification of neuronal proteins: redox proteomics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Therapeutic Potential of D609: A Technical Guide to its Anti-inflammatory and Anti-tumor Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tricyclodecan-9-yl-xanthogenate (D609) is a potent pharmacological agent demonstrating significant promise in both oncology and immunology. Initially developed for its antiviral properties, this compound's mechanism of action confers substantial anti-proliferative and anti-inflammatory effects. This technical guide provides an in-depth review of this compound's core mechanisms, its impact on critical signaling pathways, quantitative efficacy data, and detailed protocols for its experimental evaluation. The primary molecular targets of this compound are Phosphatidylcholine-Specific Phospholipase C (PC-PLC) and Sphingomyelin Synthase (SMS), whose inhibition modulates the levels of critical lipid second messengers, leading to cell cycle arrest, apoptosis, and a reduction in inflammatory mediators.

Core Mechanism of Action

This compound exerts its biological effects primarily through the competitive inhibition of two key enzymes involved in lipid signaling:

-

Phosphatidylcholine-Specific Phospholipase C (PC-PLC): this compound is a competitive inhibitor of PC-PLC.[1] This enzyme catalyzes the hydrolysis of phosphatidylcholine (PC) into phosphocholine and 1,2-diacylglycerol (DAG). By inhibiting PC-PLC, this compound reduces the availability of DAG, a critical second messenger that activates protein kinase C (PKC) and other signaling pathways involved in cell proliferation and inflammation.[2][3]

-

Sphingomyelin Synthase (SMS): this compound also inhibits both major forms of SMS (SMS1 and SMS2).[2][4] SMS is responsible for transferring a phosphocholine group from PC to ceramide, producing sphingomyelin (SM) and DAG. Inhibition of SMS has a dual effect: it further reduces DAG production and, more critically, causes the accumulation of the pro-apoptotic lipid, ceramide.

This dual inhibition shifts the cellular balance away from pro-proliferative DAG signaling and towards pro-apoptotic and anti-proliferative ceramide signaling.

Anti-Tumor Potential

This compound's anti-tumor activity is primarily driven by the accumulation of ceramide following SMS inhibition. Elevated ceramide levels trigger two key anti-cancer pathways: cell cycle arrest and apoptosis.

Induction of Cell Cycle Arrest

Ceramide accumulation activates protein phosphatase 2A (PP2A), which in turn upregulates the expression of cyclin-dependent kinase (Cdk) inhibitors p21 and p27. These inhibitors prevent the phosphorylation of the Retinoblastoma (Rb) protein, holding the cell cycle in the G0/G1 phase and thus blocking proliferation.

References

An In-depth Technical Guide to the Discovery and History of the D609 Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound tricyclodecan-9-yl-xanthogenate, commonly known as D609, is a synthetic, tricyclic molecule with a distinctive xanthate group. Initially synthesized decades prior to the elucidation of its biological functions, this compound was first identified as a broad-spectrum antiviral agent. Subsequent research has unveiled its potent and diverse pharmacological activities, establishing it as a critical tool in cell biology and a potential therapeutic agent. This compound primarily exerts its effects through the competitive inhibition of two key enzymes: phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS). This inhibition modulates critical lipid signaling pathways, impacting a wide array of cellular processes. This technical guide provides a comprehensive overview of the discovery, history, and mechanisms of action of this compound, with a focus on quantitative data and detailed experimental protocols to support further research and development.

Discovery and History

This compound, or tricyclodecan-9-yl-xanthogenate, is a synthetic compound that was first synthesized well before its pharmacological properties were understood.[1][2][3] The initial biological investigations into this compound did not commence until 1984, over fifty years after its first chemical synthesis.[1][2] These early studies revealed its potential as a broad-spectrum antiviral compound.

The subsequent decades of research have expanded our understanding of this compound's capabilities, demonstrating a range of biological activities including anti-tumoral, anti-apoptotic, anti-inflammatory, and neuroprotective effects. A pivotal discovery in understanding its mechanism of action was the identification of its ability to competitively inhibit phosphatidylcholine-specific phospholipase C (PC-PLC). Later studies also identified sphingomyelin synthase (SMS) as another primary target.

Chemical Properties and Synthesis

This compound is characterized by a tricyclic decane core structure with a xanthate functional group. This xanthate group is considered a phosphate group analog, which contributes to its ability to competitively inhibit enzymes that interact with phospholipids. The molecule exists as a mixture of stereoisomers due to its chiral centers.

While the initial synthesis publication is not widely cited in the biological literature, the general synthesis of xanthates from alcohols is a well-established chemical transformation. The synthesis of this compound and its diastereomers has been described and involves the reaction of the corresponding tricyclodecan-9-ol with carbon disulfide in the presence of a base. Prodrugs of this compound have also been synthesized to improve its chemical stability and biological efficacy.

Mechanism of Action

The pharmacological effects of this compound are largely attributed to its competitive inhibition of two key enzymes in lipid metabolism:

-

Phosphatidylcholine-Specific Phospholipase C (PC-PLC): this compound acts as a competitive inhibitor of PC-PLC, an enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC) into phosphocholine and diacylglycerol (DAG). DAG is a crucial second messenger involved in a multitude of cellular signaling pathways, including those regulating cell growth, differentiation, and apoptosis. By inhibiting PC-PLC, this compound effectively reduces the production of DAG.

-

Sphingomyelin Synthase (SMS): this compound also inhibits sphingomyelin synthase, the enzyme responsible for the transfer of a phosphocholine headgroup from PC to ceramide, thereby producing sphingomyelin (SM) and DAG. Inhibition of SMS leads to an accumulation of ceramide, another important lipid second messenger that is often associated with the induction of apoptosis and cell cycle arrest.

The dual inhibition of PC-PLC and SMS by this compound results in a significant alteration of the cellular balance of key lipid second messengers, namely a decrease in DAG and an increase in ceramide. This shift is central to the diverse biological activities of the compound.

Below is a diagram illustrating the primary signaling pathways affected by this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified in numerous studies. The following tables summarize key quantitative data for its effects on its primary targets and its broader biological activities.

Table 1: Inhibitory Constants (Ki) for this compound

| Target Enzyme | Ki Value (µM) | Source |

| Phosphatidylcholine-Specific Phospholipase C (PC-PLC) | 6.4 | MedchemExpress |

| Group IV Cytosolic Phospholipase A2 (cPLA2) | 86.25 |

Table 2: Half-Maximal Inhibitory Concentrations (IC50) of this compound

| Biological Activity | Cell Line / Virus | IC50 Value (µM) | Source |

| Anticancer Activity | U937 Leukemia | 117 | |

| Antiviral Activity | Herpes Simplex Virus Type 1 (HSV-1) | >3.8 | |

| Anti-inflammatory | LPS-stimulated Macrophages (NO production) | ~50-100 | |

| Neuroprotection | Glutamate-induced toxicity in HT22 cells | ~50 | |

| Enzyme Inhibition | Group IV Cytosolic Phospholipase A2 (cPLA2) | ~375 |

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.

Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Inhibition Assay (Amplex® Red Method)

This is a widely used, indirect fluorescence-based assay to measure PC-PLC activity.

Principle: The assay involves a series of enzymatic reactions. First, PC-PLC hydrolyzes phosphatidylcholine to produce phosphocholine and diacylglycerol. Alkaline phosphatase then hydrolyzes phosphocholine to choline. Choline is subsequently oxidized by choline oxidase to produce betaine and hydrogen peroxide (H₂O₂). Finally, in the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex® Red reagent to produce the highly fluorescent product, resorufin, which can be measured.

Materials:

-

Amplex® Red PC-PLC Assay Kit (contains Amplex® Red reagent, HRP, choline oxidase, alkaline phosphatase, PC-PLC substrate, and reaction buffer)

-

This compound compound

-

Microplate reader capable of fluorescence excitation and emission at ~570 nm and ~585 nm, respectively

-

Purified PC-PLC or cell lysates containing PC-PLC

Procedure:

-

Reagent Preparation: Prepare working solutions of all kit components according to the manufacturer's instructions. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Reaction Setup: In a 96-well microplate, add the following in order:

-

Reaction Buffer

-

PC-PLC enzyme source (purified enzyme or cell lysate)

-

Varying concentrations of this compound (or vehicle control)

-

Pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.

-

-

Initiate Reaction: Add the Amplex® Red working solution (containing Amplex® Red reagent, HRP, choline oxidase, alkaline phosphatase, and PC-PLC substrate) to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Measurement: Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration.

Sphingomyelin Synthase (SMS) Inhibition Assay

This protocol describes a common method using radiolabeled or fluorescent substrates to measure SMS activity.

Principle: SMS activity is measured by monitoring the transfer of the phosphocholine headgroup from phosphatidylcholine to a labeled ceramide analog (e.g., NBD-C6-ceramide or [³H]ceramide) to form labeled sphingomyelin. The product is then separated from the substrate by thin-layer chromatography (TLC) and quantified.

Materials:

-

Cell lysates or purified SMS

-

Labeled ceramide (e.g., NBD-C6-ceramide or [³H]ceramide)

-

Phosphatidylcholine

-

This compound compound

-

Reaction buffer

-

TLC plates

-

Scintillation counter or fluorescence imager

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, cell lysate or purified SMS, and varying concentrations of this compound (or vehicle control).

-

Substrate Addition: Add the labeled ceramide and phosphatidylcholine to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

Reaction Termination and Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture. Vortex and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

-

TLC Separation: Spot the extracted lipids onto a TLC plate and develop the plate in an appropriate solvent system to separate the labeled sphingomyelin from the unreacted labeled ceramide.

-

Quantification:

-

For radiolabeled substrates, scrape the spots corresponding to sphingomyelin and ceramide and measure the radioactivity using a scintillation counter.

-

For fluorescently labeled substrates, visualize and quantify the spots using a fluorescence imager.

-

-

Data Analysis: Calculate the percentage of SMS activity for each this compound concentration relative to the vehicle control. Determine the IC50 value.

Antiviral Plaque Reduction Assay (e.g., against HSV-1)

This assay determines the ability of a compound to inhibit virus-induced cell death and plaque formation.

Materials:

-

Host cells susceptible to the virus (e.g., Vero cells for HSV-1)

-

Virus stock (e.g., HSV-1)

-

This compound compound

-

Cell culture medium and supplements

-

Overlay medium (e.g., medium containing carboxymethylcellulose or agar)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates and grow to confluence.

-

Virus Infection: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) for 1-2 hours.

-

Treatment: Remove the virus inoculum and overlay the cells with the overlay medium containing various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days for HSV-1).

-

Plaque Visualization: Remove the overlay, fix the cells (e.g., with methanol), and stain with a staining solution (e.g., crystal violet).

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the vehicle control. Determine the IC50 value.

Anti-Inflammatory Assay (LPS-stimulated Macrophages)

This assay measures the ability of this compound to inhibit the production of inflammatory mediators in response to an inflammatory stimulus.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

This compound compound

-

Cell culture medium

-

Griess reagent (for nitric oxide measurement)

-

ELISA kits (for cytokine measurement)

Procedure:

-

Cell Seeding and Treatment: Seed macrophages in multi-well plates. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further period (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatants.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Cytokines (e.g., TNF-α, IL-6): Measure the concentration of specific cytokines in the supernatant using commercially available ELISA kits.

-

-

Data Analysis: Calculate the percentage of inhibition of NO and cytokine production for each this compound concentration compared to the LPS-stimulated control. Determine the IC50 values.

Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

This assay assesses the ability of this compound to protect neuronal cells from glutamate-induced cell death.

Materials:

-

Neuronal cell line (e.g., HT22) or primary neurons

-

Glutamate

-

This compound compound

-

Cell culture medium

-

Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

-

Cell Seeding: Seed neuronal cells in multi-well plates.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Glutamate Challenge: Expose the cells to a toxic concentration of glutamate (e.g., 5 mM for HT22 cells) for a defined period (e.g., 24 hours).

-

Cell Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT assay, which measures mitochondrial reductase activity).

-

Data Analysis: Calculate the percentage of neuroprotection afforded by each this compound concentration relative to the glutamate-treated control. Determine the effective concentration (EC50).

Conclusion

This compound has a rich history, from its obscure origins as a synthesized chemical to its current status as a widely used pharmacological tool and a lead compound for therapeutic development. Its well-defined mechanisms of action, centered on the inhibition of PC-PLC and SMS, provide a clear basis for its diverse biological effects. The quantitative data and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for researchers and scientists in the fields of cell biology, pharmacology, and drug discovery, facilitating further exploration of the therapeutic potential of this remarkable compound. The continued investigation into this compound and its analogs holds promise for the development of novel treatments for a range of diseases, including viral infections, cancer, inflammatory disorders, and neurodegenerative conditions.

References

An In-depth Technical Guide on the Impact of D609 on Lipid Second Messenger Systems

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tricyclodecan-9-yl-xanthogenate (D609) is a potent modulator of lipid second messenger systems, primarily through its competitive inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS). This dual-action mechanism positions this compound as a critical tool for investigating the intricate roles of lipid signaling in various cellular processes, including proliferation, apoptosis, and inflammation. This technical guide provides a comprehensive overview of this compound's mechanisms of action, its quantitative impact on key lipid second messengers, detailed experimental protocols for studying its effects, and visual representations of the involved signaling pathways.

Core Mechanisms of Action

This compound exerts its influence on cellular signaling pathways predominantly by targeting two key enzymes involved in lipid metabolism.

Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC)

This compound is a well-established competitive inhibitor of PC-PLC.[1] This enzyme catalyzes the hydrolysis of phosphatidylcholine (PC), a major component of cellular membranes, to produce phosphocholine and the lipid second messenger 1,2-diacylglycerol (DAG). By inhibiting PC-PLC, this compound effectively reduces the intracellular levels of DAG derived from PC hydrolysis.[2] The inhibition of PC-PLC by this compound has been reported with a Ki of 6.4 μM.[3]

Inhibition of Sphingomyelin Synthase (SMS)

In addition to its effects on PC-PLC, this compound also inhibits sphingomyelin synthase (SMS).[2][4] SMS is responsible for the synthesis of sphingomyelin (SM) from phosphocholine and ceramide. This enzymatic reaction is crucial for maintaining the balance between ceramide and SM levels. By inhibiting SMS, this compound prevents the conversion of ceramide to sphingomyelin, leading to an accumulation of the pro-apoptotic second messenger, ceramide.

Downstream Consequences on Lipid Second Messengers

The dual inhibition of PC-PLC and SMS by this compound results in a significant shift in the intracellular balance of key lipid second messengers:

-

Decrease in Diacylglycerol (DAG): The inhibition of PC-PLC leads to a reduction in DAG levels.

-

Increase in Ceramide: The inhibition of SMS leads to an accumulation of its substrate, ceramide.

This altered lipid profile has profound effects on downstream signaling cascades, influencing pathways regulated by protein kinase C (PKC), which is activated by DAG, and various pro-apoptotic and cell cycle arrest pathways initiated by ceramide.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data on the inhibitory effects of this compound on its primary targets and its impact on the levels of lipid second messengers.

| Enzyme Target | Cell Line/System | Inhibitory Concentration | Reference |

| PC-PLC | - | Ki: 6.4 μM | |

| PC-PLC | PC12 Cells | IC50: ~94 μM | |

| PC-PLC | HaCaT Cells | 50% inhibition at 50 μg/ml after 24h | |

| PC-PLC | A431-AD Cells | 87% inhibition at 50 μg/ml after 24h | |

| Sphingomyelin Synthase (SMS) | Huh7 Cells | 50% inhibition at 50 μg/mL | |

| Sphingomyelin Synthase (SMS) | MDA-MB-231 Cells | 21% inhibition at 50 μg/mL after 48h |

Table 1: Inhibitory Concentrations of this compound on Target Enzymes

| Lipid Second Messenger | Cell Line | This compound Concentration & Time | Fold Change / Quantitative Effect | Reference |

| Diacylglycerol (DAG) | PC12 Cells (OGD) | 100 μM, 3-4h | Significant decrease | |

| Ceramide | BV-2 Cells | 100 μM, 2h | Significant increase | |

| Ceramide | PC12 Cells (OGD) | 100 μM, 4h | Modest increase | |

| Sphingomyelin (SM) | Huh7 Cells | 50 μg/mL, 24h | Significant decrease |

Table 2: Quantitative Effects of this compound on Lipid Second Messenger Levels

Signaling Pathways and Experimental Workflows

This compound's Impact on Lipid Signaling Pathways

The following diagram illustrates the primary signaling pathways affected by this compound.

Caption: this compound's dual inhibition of PC-PLC and SMS alters lipid signaling.

Experimental Workflow for Assessing this compound's Effects

The diagram below outlines a typical experimental workflow to investigate the impact of this compound on a specific cellular response.

Caption: A generalized workflow for studying the effects of this compound.

Logical Relationship of this compound's Multifaceted Actions

This compound's effects extend beyond direct enzyme inhibition, encompassing antioxidant properties that can influence cellular redox state.

Caption: this compound's multifaceted mechanisms of action.

Detailed Experimental Protocols

PC-PLC Activity Assay (Amplex® Red Method)

This protocol is adapted from commercially available kits and published literature.

Principle: This is an enzyme-coupled assay. PC-PLC hydrolyzes PC to phosphocholine and DAG. Alkaline phosphatase then hydrolyzes phosphocholine to choline. Choline is oxidized by choline oxidase to produce betaine and hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex® Red to generate the fluorescent product resorufin, which can be measured fluorometrically.

Materials:

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Choline oxidase

-

Alkaline phosphatase

-

Phosphatidylcholine (PC) substrate

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 5 mM CaCl₂)

-

Cell lysate or purified enzyme

-

This compound

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = ~570/~585 nm)

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Prepare a working solution of the PC substrate in the reaction buffer.

-

Prepare a reaction mixture containing Amplex® Red, HRP, choline oxidase, and alkaline phosphatase in the reaction buffer.

-

-

Assay:

-

Add cell lysate or purified enzyme to the wells of the 96-well plate.

-

Add different concentrations of this compound or vehicle control to the respective wells.

-

Pre-incubate for a specified time (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the PC substrate solution.

-

Immediately add the reaction mixture containing Amplex® Red and coupled enzymes.

-

-

Measurement:

-

Measure the fluorescence intensity at multiple time points or after a fixed incubation period (e.g., 30-60 minutes) at 37°C, protected from light.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the rate of reaction (change in fluorescence over time).

-

Determine the percent inhibition of PC-PLC activity by this compound at each concentration and calculate the IC50 value.

-

Sphingomyelin Synthase (SMS) Activity Assay

This protocol is a general guideline based on published methods.

Principle: SMS activity is measured by monitoring the transfer of a labeled phosphocholine group from PC to an acceptor ceramide, or by measuring the production of labeled sphingomyelin from a labeled precursor.

Materials:

-

Radioactively or fluorescently labeled ceramide (e.g., NBD-C6-ceramide)

-

Phosphatidylcholine (PC)

-

Reaction Buffer (e.g., 25 mM Tris-HCl, pH 7.4, 1 mM EDTA)

-

Cell lysate or microsomal fraction

-

This compound

-

Lipid extraction solvents (e.g., chloroform/methanol)

-

Thin-layer chromatography (TLC) system

-

Scintillation counter or fluorescence imager

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in an appropriate solvent.

-

Prepare a substrate mixture containing labeled ceramide and PC.

-

-

Assay:

-

Add cell lysate or microsomal fraction to a reaction tube.

-

Add different concentrations of this compound or vehicle control.

-

Pre-incubate for a specified time at 37°C.

-

Initiate the reaction by adding the substrate mixture.

-

Incubate for a defined period (e.g., 1-2 hours) at 37°C.

-

-

Lipid Extraction and Separation:

-

Stop the reaction by adding chloroform/methanol to extract the lipids.

-

Separate the lipids by TLC using an appropriate solvent system to resolve sphingomyelin from ceramide.

-

-

Quantification:

-

Visualize and quantify the labeled sphingomyelin spot using a phosphorimager, fluorescence scanner, or by scraping the spot and performing scintillation counting.

-

-

Data Analysis:

-

Calculate the amount of product formed and determine the SMS activity.

-

Calculate the percent inhibition by this compound and determine the IC50 value.

-

Quantification of Diacylglycerol (DAG)

Principle: Cellular lipids are extracted and DAG is quantified, often after derivatization, using techniques like mass spectrometry or an enzymatic assay.

Materials:

-

Lipid extraction solvents (e.g., chloroform, methanol, water - Bligh-Dyer method)

-

Internal standard (e.g., a non-endogenous DAG species)

-

LC-MS/MS system or a commercial DAG assay kit

-

Nitrogen gas for drying

Procedure (LC-MS/MS):

-

Cell Lysis and Lipid Extraction:

-

Harvest and lyse cells treated with this compound or control.

-

Add the internal standard.

-

Perform lipid extraction using the Bligh-Dyer method.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Sample Preparation and Analysis:

-

Reconstitute the dried lipid extract in an appropriate solvent.

-

Analyze the sample using an LC-MS/MS system with a suitable column and gradient to separate DAG species.

-

-

Data Analysis:

-

Identify and quantify different DAG species based on their mass-to-charge ratio and fragmentation patterns.

-

Normalize the abundance of each DAG species to the internal standard.

-

Compare the levels of DAG in this compound-treated versus control cells.

-

Quantification of Ceramide

Principle: Similar to DAG, ceramide is quantified from lipid extracts using mass spectrometry or other sensitive analytical techniques.

Materials:

-

Lipid extraction solvents

-

Internal standard (e.g., a non-endogenous ceramide species)

-

LC-MS/MS system

-

Nitrogen gas for drying

Procedure (LC-MS/MS):

-

Cell Lysis and Lipid Extraction:

-

Follow the same procedure as for DAG quantification, using a ceramide-specific internal standard.

-

-

Sample Preparation and Analysis:

-

Reconstitute the dried lipid extract.

-

Analyze the sample using an LC-MS/MS system optimized for ceramide species separation and detection.

-

-

Data Analysis:

-

Identify and quantify different ceramide species.

-

Normalize to the internal standard.

-

Compare ceramide levels between this compound-treated and control samples.

-

Conclusion

This compound is an invaluable pharmacological tool for dissecting the complex roles of lipid second messengers in cellular signaling. Its ability to concurrently inhibit PC-PLC and SMS, thereby decreasing DAG and increasing ceramide levels, allows for the targeted investigation of pathways regulated by these critical molecules. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute robust experiments aimed at further elucidating the therapeutic potential of modulating these fundamental signaling pathways. As with any pharmacological inhibitor, it is crucial to consider its potential off-target effects and to use appropriate controls to ensure the accurate interpretation of experimental results.

References

- 1. Inhibition of phosphatidylcholine-specific phospholipase C results in loss of mesenchymal traits in metastatic breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sphingomyelin synthase as a potential target for this compound-induced apoptosis in U937 human monocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unraveling the Stereochemistry of D609: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclodecan-9-yl xanthogenate, commonly known as D609, is a potent inhibitor of key enzymes in lipid metabolism, primarily phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[1][2] Its diverse biological activities, including antiviral, antitumor, and neuroprotective effects, have made it a valuable tool in biomedical research.[3] However, this compound possesses three chiral centers, giving rise to eight possible stereoisomers.[3] Emerging evidence indicates that these stereoisomers exhibit significant differences in their biological efficacy, underscoring the critical importance of understanding their unique properties in the context of drug development and targeted research.[3] This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their synthesis, separation, and differential biological activities.

Chemical Structure and Stereoisomers

This compound has a tricyclo[5.2.1.02,6]decane core with the xanthate moiety at the C9 position. The three chiral centers lead to the existence of four pairs of enantiomers (eight stereoisomers in total). The stereochemistry of these isomers has been elucidated through the synthesis of their chiral alcohol precursors and analysis using techniques such as vibrational circular dichroism (VCD).

Quantitative Analysis of Inhibitory Activity

While it has been reported that the eight stereoisomers of this compound exhibit "considerable differences in their activities" for the inhibition of PC-PLC and SMS, specific IC50 values for each of the eight individual stereoisomers against mammalian enzymes were not available in the public literature at the time of this guide's compilation.

However, a study by Gonzalez-Roura et al. (2002) investigated the inhibitory activity of four racemic diastereomeric pairs of this compound against PC-PLC from Bacillus cereus. The results, presented in the table below, indicate no significant differences in the inhibitory potency among the diastereomers for this bacterial enzyme, with all exhibiting competitive inhibition. This suggests that for the bacterial PC-PLC, the overall shape of the tricyclic core may be more critical for binding than the specific spatial arrangement of the substituents.

Table 1: Inhibitory Constants (Ki) of this compound Diastereomeric Pairs against Bacillus cereus PC-PLC

| Diastereomeric Pair | Ki (µM) |

| Racemic this compound Diastereomer 1 | 13 |

| Racemic this compound Diastereomer 2 | 15 |

| Racemic this compound Diastereomer 3 | 17 |

| Racemic this compound Diastereomer 4 | 14 |

| Data from Gonzalez-Roura et al., Lipids, 2002. |

Signaling Pathways Affected by this compound

This compound primarily exerts its effects by inhibiting PC-PLC and SMS, which are crucial enzymes in phospholipid metabolism. The inhibition of these enzymes modulates the levels of important second messengers, namely diacylglycerol (DAG) and ceramide, thereby impacting various downstream signaling cascades involved in cell proliferation, apoptosis, and inflammation.

Experimental Protocols

Synthesis and Separation of this compound Stereoisomers

The synthesis of individual this compound stereoisomers typically involves the preparation of the eight chiral alcohol precursors, followed by conversion to the corresponding xanthates. The separation of these stereoisomers is a critical step and is often achieved using chiral High-Performance Liquid Chromatography (HPLC).

Detailed Methodologies:

1. Synthesis of Chiral Alcohol Precursors: The synthesis of the eight distinct alcohol precursors of this compound has been reported, starting from materials like dicyclopentadiene. The procedures involve multiple steps of organic synthesis, including reactions such as hydroboration-oxidation and Mitsunobu reactions to achieve the desired stereochemistries. The separation of diastereomers can be performed using standard column chromatography, while the resolution of enantiomers requires chiral HPLC.

2. Chiral HPLC Separation of Alcohol Precursors: A general approach for the separation of the enantiomeric alcohol precursors is as follows:

-

Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., amylose or cellulose tris(phenylcarbamate) derivatives), is typically used.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly employed. The exact ratio is optimized to achieve baseline separation of the enantiomers.

-

Flow Rate: A flow rate of approximately 1 mL/min is a common starting point.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm) is used to monitor the elution of the isomers.

3. Conversion to this compound Stereoisomers (Xanthation): Each purified alcohol stereoisomer is then converted to the corresponding potassium xanthate. A general procedure involves:

-

Dissolving the alcohol in a suitable aprotic solvent (e.g., tetrahydrofuran).

-

Adding a strong base (e.g., potassium hydride) to deprotonate the alcohol.

-